3-(2-n-Butoxy-5-methylphenyl)-1-propene
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Description
3-(2-n-Butoxy-5-methylphenyl)-1-propene is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 204.31 g/mol. The purity is usually 95%.
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Biological Activity
3-(2-n-Butoxy-5-methylphenyl)-1-propene is an organic compound characterized by a propene backbone with a substitution of a 2-n-butoxy-5-methylphenyl group. Its molecular formula is C14H20O, with a molecular weight of 204.31 g/mol. The compound's unique structure, which includes a vinyl group, contributes to its reactivity and potential applications in various biological systems. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
The synthesis of this compound typically involves alkylation reactions. A common method includes the reaction of 2-n-butoxy-5-methylphenol with propene under suitable conditions to yield the desired product. The compound's structure is critical for its biological activity, as the presence of the butoxy group may influence its interaction with biological targets.
1. Anticancer Properties
Research indicates that compounds similar to this compound may exhibit anticancer properties through mechanisms such as inducing cell death via methuosis, a form of cell death characterized by cytoplasmic vacuolization. For instance, studies on related indolyl-pyridinyl-propenones have shown that modifications in the chemical structure can significantly affect their cytotoxicity against cancer cells . The introduction of lipophilic groups has been associated with increased potency in inhibiting cell growth.
2. Enzyme Interaction
The compound may interact with various enzymes and receptors, influencing their activity. Preliminary studies suggest that this compound could potentially modulate enzyme functions or receptor binding affinities, which warrants further pharmacological investigation . Understanding these interactions is crucial for elucidating the compound's mechanism of action and therapeutic potential.
Case Study: Cytotoxic Effects
In a study evaluating various derivatives of propenones, compounds structurally related to this compound were tested for their ability to induce methuosis in glioblastoma cells. The results indicated that specific substitutions at the phenyl position significantly altered cytotoxicity profiles, highlighting the importance of structural modifications in enhancing biological activity .
Compound | GI50 (μM) | Morphological Effects |
---|---|---|
Compound A (control) | 10 | Cell rounding, blebbing |
This compound | TBD | TBD |
Compound B (related) | 0.6 | Extensive vacuolization |
Table: Comparison of Biological Activity
This table summarizes findings from various studies on compounds related to this compound:
Compound Type | Activity Type | Observed Effects |
---|---|---|
Indolyl-Pyridinyl-Propenones | Anticancer | Induction of methuosis |
Chalcones | Antimicrobial | Significant antibacterial effects |
Alkylated Propenones | Cytotoxicity | Enhanced cell death via morphological changes |
Properties
IUPAC Name |
1-butoxy-4-methyl-2-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-4-6-10-15-14-9-8-12(3)11-13(14)7-5-2/h5,8-9,11H,2,4,6-7,10H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXYCPCZWKPJCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.